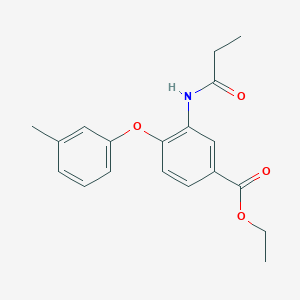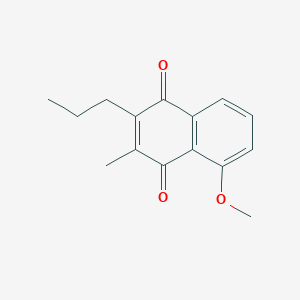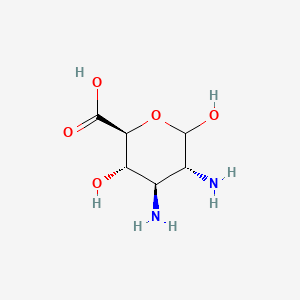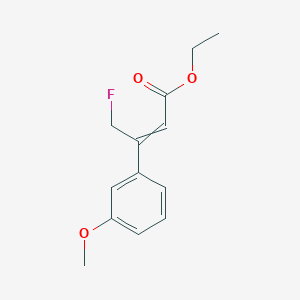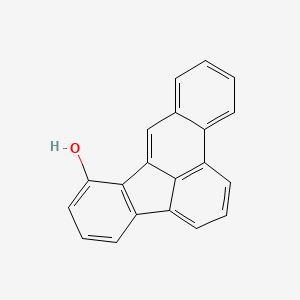
alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group, a diethylamine group, and a thenylamine group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride typically involves the reaction of p-chlorobenzyl chloride with N,N-diethyl-2-thenylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Azides, cyanides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine or anticholinergic agent.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an antagonist or inhibitor, blocking the activity of certain biological pathways. For example, it may bind to histamine receptors, preventing the action of histamine and thereby reducing allergic responses.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-phenylamine hydrochloride
- Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thiophenylamine hydrochloride
- Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-furylamine hydrochloride
Uniqueness
Alpha-(p-Chlorobenzyl)-N,N-diethyl-2-thenylamine hydrochloride is unique due to the presence of the thenylamine group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have phenyl, thiophenyl, or furyl groups instead.
Propiedades
Número CAS |
80154-72-9 |
|---|---|
Fórmula molecular |
C16H21Cl2NS |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N,N-diethyl-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C16H20ClNS.ClH/c1-3-18(4-2)15(16-6-5-11-19-16)12-13-7-9-14(17)10-8-13;/h5-11,15H,3-4,12H2,1-2H3;1H |
Clave InChI |
VAZVHLQOZWTIFI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(CC1=CC=C(C=C1)Cl)C2=CC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


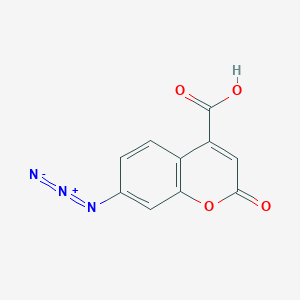
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
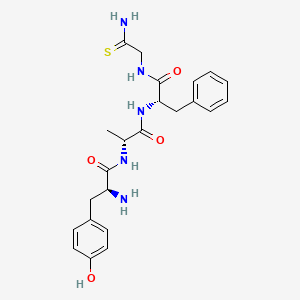

![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)

